Rizatriptan-d6 Benzoate Rizatriptan-d6 Benzoate Rizatriptan-d6 is intended for use as an internal standard for the quantification of rizatriptan by GC- or LC-MS. Rizatriptan is an agonist of the serotonin (5-HT) receptor subtypes 5-HT1B and 5-HT1D (Kis = 4.3 and 10.1 nM, respectively). It is selective for 5-HT1B and 5-HT1D receptors over 5-HT1A receptors (Ki = 140 nM). Rizatriptan induces vasoconstriction in isolated human middle meningeal arteries (EC50 = 90 nM). In vivo, rizatriptan (50 and 75 mg/kg) reduces head grooming, the number of oculotemporal strokes, eye blinking, and one-eye closures in a Cacna1a mutant transgenic mouse model of migraine. Formulations containing rizatriptan have been used in the treatment of migraine.

Brand Name: Vulcanchem
CAS No.: 1216984-85-8
VCID: VC0020327
InChI: InChI=1S/C15H19N5.C7H6O2/c1-19(2)6-5-13-8-17-15-4-3-12(7-14(13)15)9-20-11-16-10-18-20;8-7(9)6-4-2-1-3-5-6/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3;1-5H,(H,8,9)/i1D3,2D3;
SMILES: CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3.C1=CC=C(C=C1)C(=O)O
Molecular Formula: C22H25N5O2
Molecular Weight: 397.5 g/mol

Rizatriptan-d6 Benzoate

CAS No.: 1216984-85-8

Cat. No.: VC0020327

Molecular Formula: C22H25N5O2

Molecular Weight: 397.5 g/mol

* For research use only. Not for human or veterinary use.

Rizatriptan-d6 Benzoate - 1216984-85-8

Specification

Description Rizatriptan-d6 is intended for use as an internal standard for the quantification of rizatriptan by GC- or LC-MS. Rizatriptan is an agonist of the serotonin (5-HT) receptor subtypes 5-HT1B and 5-HT1D (Kis = 4.3 and 10.1 nM, respectively). It is selective for 5-HT1B and 5-HT1D receptors over 5-HT1A receptors (Ki = 140 nM). Rizatriptan induces vasoconstriction in isolated human middle meningeal arteries (EC50 = 90 nM). In vivo, rizatriptan (50 and 75 mg/kg) reduces head grooming, the number of oculotemporal strokes, eye blinking, and one-eye closures in a Cacna1a mutant transgenic mouse model of migraine. Formulations containing rizatriptan have been used in the treatment of migraine.

CAS No. 1216984-85-8
Molecular Formula C22H25N5O2
Molecular Weight 397.5 g/mol
IUPAC Name benzoic acid;2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine
Standard InChI InChI=1S/C15H19N5.C7H6O2/c1-19(2)6-5-13-8-17-15-4-3-12(7-14(13)15)9-20-11-16-10-18-20;8-7(9)6-4-2-1-3-5-6/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3;1-5H,(H,8,9)/i1D3,2D3;
Standard InChI Key JPRXYLQNJJVCMZ-TXHXQZCNSA-N
Isomeric SMILES [2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3)C([2H])([2H])[2H].C1=CC=C(C=C1)C(=O)O
SMILES CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3.C1=CC=C(C=C1)C(=O)O
Canonical SMILES CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3.C1=CC=C(C=C1)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator